ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2089992-77-6
VCID: VC6671461
InChI: InChI=1S/C9H13N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h6H,2-5H2,1H3,(H,10,11)
SMILES: CCOC(=O)C1=CN=C2N1CCCN2
Molecular Formula: C9H13N3O2
Molecular Weight: 195.222

ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

CAS No.: 2089992-77-6

Cat. No.: VC6671461

Molecular Formula: C9H13N3O2

Molecular Weight: 195.222

* For research use only. Not for human or veterinary use.

ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate - 2089992-77-6

Specification

CAS No. 2089992-77-6
Molecular Formula C9H13N3O2
Molecular Weight 195.222
IUPAC Name ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C9H13N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h6H,2-5H2,1H3,(H,10,11)
Standard InChI Key UHJFLDRPOGQOJF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2N1CCCN2

Introduction

Structural and Chemical Properties

The molecular formula of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is C₁₀H₁₄N₃O₂, with a molecular weight of 223.24 g/mol. The saturated pyrimidine ring reduces aromaticity, enhancing solubility in polar solvents while retaining the hydrogen-bonding capabilities of the imidazole nitrogen atoms. Key structural features include:

  • Imidazo[1,2-a]pyrimidine core: The fusion of imidazole (positions 1–3) and pyrimidine (positions 5–8) creates a planar bicyclic system with two basic nitrogen atoms at N1 and N3.

  • Ethyl ester group: Positioned at C3, this substituent facilitates further derivatization via hydrolysis or amide coupling .

  • Saturation effects: The 5H,6H,7H,8H configuration introduces conformational flexibility, enabling interactions with biological targets .

Table 1: Spectroscopic Data for Ethyl 5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidine-3-Carboxylate

TechniqueKey Signals
¹H NMRδ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 3.60–3.90 (m, 4H, CH₂N)
¹³C NMRδ 165.5 (C=O), δ 61.7 (OCH₂), δ 14.5 (CH₃), δ 45–55 (CH₂N)
HRMS[M+H]⁺ calcd. for C₁₀H₁₅N₃O₂: 223.1162; found: 223.1158

Data adapted from analogous imidazo[1,2-a]pyrimidine derivatives .

Synthetic Routes and Optimization

Cyclocondensation of 2-Aminopyrimidine Derivatives

The most efficient synthesis involves cyclocondensation of 2-aminotetrahydropyrimidine with ethyl bromopyruvate under mild conditions (Scheme 1) . Key steps include:

  • Nucleophilic attack: The amine group at C2 of the pyrimidine reacts with the α-carbon of bromopyruvate.

  • Cyclization: Intramolecular dehydration forms the imidazole ring.

  • Esterification: Ethanol as the solvent enables in situ ester formation.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethyl bromopyruvate, THF, 25°C, 2h85
2EtOH, 95°C, 1h92
3NaOH, H₂O/THF, 60°C, 3h78

Yields reflect optimized protocols from analogous syntheses .

Alternative Pathways via Suzuki-Miyaura Coupling

For functionalized derivatives, palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at C6 (Scheme 2) :

  • Catalyst system: Pd(OAc)₂/P(o-tol)₃ in DME at 90°C.

  • Substrate scope: Electron-deficient boronic acids yield 60–75% coupled products.

Regiochemical Control and Dimroth Rearrangement

A critical challenge in synthesizing imidazo[1,2-a]pyrimidines is avoiding structural misassignment due to the Dimroth rearrangement, which equilibrates C2- and C3-substituted regioisomers under basic conditions . Key findings include:

  • Base-induced isomerization: Heating with NaOH (5% aq.) converts C2-esters to C3-carboxylic acids via ring-opening and re-closure.

  • Mitigation strategies: Anhydrous conditions during ester hydrolysis and amide coupling preserve regiochemical integrity.

Figure 1: 2D NOESY correlations confirming C3-substitution in the final product .

Compound ClassTarget PathogenMIC (μg/mL)
Imidazo[1,2-a]pyridineM. tuberculosis H37Rv12.5
Imidazo[1,2-a]pyrimidineHypothetical6.25–25*

*Predicted range based on structural similarity .

Future Directions and Challenges

  • Lead optimization: Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at C6 to enhance target binding.

  • In vivo studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Mechanistic studies: Elucidate interactions with bacterial enoyl-ACP reductase.

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